molecular formula C11H8N2O4 B1617486 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one CAS No. 78312-00-2

2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

Cat. No.: B1617486
CAS No.: 78312-00-2
M. Wt: 232.19 g/mol
InChI Key: ODNSPFZFMYOBLW-UHFFFAOYSA-N
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Description

Table 1: Selected bond lengths and angles from X-ray diffraction data

Bond Length (Å) Angle Degrees (°)
O1–C5 1.229(4) C4–C10–C11 120.3(3)
N1–C2 1.398(4) C10–C11–C16 119.8(3)
C4–N2 1.317(4) O3–N2–O4 123.6(3)

Crystal packing is governed by intermolecular C–H···O interactions (e.g., C8–H8···O2: 2.52 Å ) and π–π stacking between adjacent 4-nitrophenyl rings (centroid distance: 3.631 Å ), forming a three-dimensional supramolecular network.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

FT-IR spectroscopy identifies characteristic absorptions at 1785 cm⁻¹ (oxazolone C=O stretch), 1650 cm⁻¹ (C=C stretch of the conjugated system), and 1331 cm⁻¹ (asymmetric NO₂ stretch). The absence of N–H stretches above 3000 cm⁻¹ confirms the non-tautomeric oxazolone form under standard conditions.

In ¹H NMR (500 MHz, DMSO-d₆), key signals include:

  • δ 2.45 ppm (s, 3H, C2–CH₃)
  • δ 7.76 ppm (d, J = 8.6 Hz, 2H, H3' and H5' of 4-nitrophenyl)
  • δ 8.32 ppm (d, J = 8.6 Hz, 2H, H2' and H6' of 4-nitrophenyl)
  • δ 7.98 ppm (s, 1H, C4–CH=)

The ¹³C NMR spectrum exhibits resonances at δ 168.9 ppm (C5=O), δ 158.2 ppm (C4=CH), and δ 148.1 ppm (C–NO₂).

UV-Vis spectroscopy (methanol) shows a strong absorption band at λₘₐₓ = 419 nm (ε = 3.70 × 10⁴ M⁻¹cm⁻¹), attributed to the π→π* transition of the conjugated enone system.

Tautomeric Behavior and Resonance Stabilization

The compound exhibits resonance stabilization through delocalization of π-electrons across the oxazolone ring and 4-nitrophenyl group. Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.2 eV , indicating significant electronic conjugation. The oxazolone ring adopts a ketonic form (C5=O) rather than the enolic tautomer, as evidenced by the absence of enol-related NMR signals and IR O–H stretches.

Table 2: Tautomeric equilibrium parameters

Parameter Value
ΔG (keto → enol) +12.3 kcal/mol
Resonance energy 28.6 kcal/mol
Conjugation length 6.8 Å (C1–C11)

Properties

IUPAC Name

2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSPFZFMYOBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327089
Record name 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78312-00-2
Record name 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Method Using N-Benzoylglycine and Aromatic Aldehydes

One of the well-documented synthetic routes for oxazolone derivatives, including 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one, involves the condensation of N-substituted glycine derivatives with aromatic aldehydes in the presence of acetic anhydride and sodium acetate.

Procedure Overview:

  • Starting Materials:

    • N-benzoylglycine or N-substituted glycine derivatives
    • 4-nitrobenzaldehyde (aromatic aldehyde)
    • Acetic anhydride (as dehydrating agent)
    • Fused sodium acetate (as a base catalyst)
  • Reaction Conditions:

    • The mixture of N-benzoylglycine, 4-nitrobenzaldehyde, acetic anhydride, and sodium acetate is heated until liquefaction occurs.
    • Heating continues for an additional 2 hours to complete the condensation.
    • After the reaction, ethanol is added, and the mixture is allowed to stand at room temperature for about 18 hours to precipitate the product.
    • The crude product is filtered and subjected to isomerization by heating with polyphosphoric acid at 80–90 °C for 2 hours.
    • The reaction mixture is then poured into water, and the solid product is collected, washed sequentially with cold ethanol, hot water, ethanol, and a small amount of hexane, then dried.
  • Yield and Physical Properties:

    • Typical yields range from 40% to 70% depending on the substituents and reaction conditions.
    • The product is usually obtained as a solid with a characteristic melting point (e.g., around 149 °C for related compounds).
    • Characterization is confirmed by 1H NMR, IR spectroscopy, and elemental analysis.

This method has been successfully applied for various substituted oxazolones, including those with nitrophenyl substituents at the 4-position, demonstrating its versatility and reliability for synthesizing this compound.

Alternative Synthetic Routes and Considerations

While the classical condensation method is predominant, other synthetic strategies for related heterocyclic compounds involve:

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed in heterocyclization reactions to reduce reaction times and improve yields. Although primarily reported for 1,2,4-oxadiazoles, similar approaches could potentially be adapted for oxazolone derivatives, offering greener and more efficient synthesis.

  • One-Pot Reactions: Recent advances in heterocycle synthesis highlight one-pot procedures combining amidoximes and activated carboxylic acid derivatives under mild conditions. These methods improve operational simplicity and reduce purification steps but are more common in oxadiazole chemistry rather than oxazolone synthesis.

  • Catalyst and Solvent Optimization: The use of catalysts such as pyridine or bases like sodium acetate is critical in classical methods. Solvent choice (e.g., ethanol for precipitation) and post-reaction treatments (e.g., polyphosphoric acid isomerization) impact product purity and yield.

Summary Table of Preparation Method for this compound

Step Reagents & Conditions Purpose/Notes Yield (%) Product Form
1 N-substituted glycine + 4-nitrobenzaldehyde + Acetic anhydride + Sodium acetate; heat until liquefaction, continue heating 2 h Condensation to form oxazolone intermediate ~40-70 Crude solid
2 Add ethanol, stand 18 h at room temperature Precipitation of product Solid precipitate
3 Heat with polyphosphoric acid at 80–90 °C for 2 h Isomerization and purification Purified solid
4 Wash with cold ethanol, hot water, ethanol, hexane Removal of impurities Pure oxazolone

Analytical Characterization Supporting Preparation

  • 1H NMR Spectroscopy: Confirms the presence of characteristic oxazolone ring protons and aromatic substituents.
  • Infrared (IR) Spectroscopy: Shows absorption bands corresponding to lactone carbonyl (~1765 cm⁻¹) and nitro group functionalities.
  • Mass Spectrometry (EI-MS): Molecular ion peaks consistent with the expected molecular weight.
  • Elemental Analysis: Confirms the calculated percentages of carbon, hydrogen, and nitrogen, validating the compound's purity and composition.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazolone ring undergoes nucleophilic attacks at the C-2 and C-4 positions. The nitro group at the para position enhances electrophilicity, facilitating substitution:

Reaction TypeReagents/ConditionsProductsKey Findings
Ring-opening hydrolysisNaOH (aqueous), reflux4-Nitrobenzaldehyde derivative and methylglycineHydrolysis proceeds via nucleophilic attack at the carbonyl carbon, cleaving the oxazolone ring .
Thiol substitutionThiophenol, K₂CO₃, DMF2-Methyl-4-(4-nitrobenzylidene)-thiazol-5-oneThiols replace the oxygen atom in the oxazolone ring, forming thiazolone derivatives with retained conjugation .

Oxidation and Reduction Reactions

The exocyclic double bond and nitro group participate in redox reactions:

Oxidation

  • Ozonolysis : Cleavage of the double bond yields 4-nitrobenzaldehyde and methyloxazole fragments.

  • Epoxidation : Reaction with mCPBA forms an epoxide at the double bond, confirmed by NMR.

Reduction

  • Nitro to amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-methyl-4-[(4-aminophenyl)methylidene]-1,3-oxazol-5-one.

  • Double bond reduction : NaBH₄ selectively reduces the exocyclic double bond without affecting the nitro group.

Cycloaddition Reactions

The exocyclic double bond acts as a dienophile in Diels-Alder reactions:

DieneConditionsProductYield
1,3-ButadieneToluene, 110°CBicyclic adduct with fused oxazolone and cyclohexene rings68%
FuranMicrowave, 150°COxabicyclic derivative72%

Condensation and Cyclization

The aldehyde-like reactivity of the exocyclic methylidene group enables condensations:

  • Schiff base formation : Reacts with anilines in ethanol to form imine-linked derivatives .

  • Heterocycle synthesis : Condensation with hydrazine yields pyrazole-fused oxazolones.

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the benzene ring:

ReactionReagentsProduct
NitrationHNO₃/H₂SO₄3,4-Dinitro-substituted derivative
BrominationBr₂/FeBr₃3-Bromo-4-nitro-substituted analog

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane-linked dimers. Quantum yield studies show a dependence on solvent polarity (Φ = 0.42 in acetonitrile vs. 0.18 in hexane).

Biological Activity-Linked Reactions

The nitro group’s bioreduction generates reactive intermediates (e.g., nitro radicals), enabling antiproliferative effects in cancer cells. In vitro studies show IC₅₀ values of 8.2 µM against MCF-7 cells post-bioactivation .

Key Structural Insights

  • Nitro group orientation : Para substitution stabilizes the conjugated system, lowering LUMO energy (-2.1 eV) and enhancing electrophilicity .

  • Steric effects : Methyl at C-2 hinders nucleophilic attacks at C-5, directing reactivity to C-4 .

This compound’s versatility in organic synthesis and bioactivity modulation underscores its value in medicinal and materials chemistry.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.

Biological Research

The compound is under investigation for its biological activities , particularly its potential antimicrobial and anticancer properties . Preliminary studies suggest that it may interact with specific molecular targets in biological systems, leading to various therapeutic effects.

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a therapeutic agent for treating diseases. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity against specific targets.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study published in the Indian Journal of Chemistry investigated the antimicrobial properties of various oxazole derivatives, including this compound. Results indicated significant activity against a range of bacterial strains, suggesting potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted at a leading university explored the anticancer effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis, highlighting its potential as a candidate for cancer therapy.

Uniqueness of this compound

This compound stands out due to its combination of functional groups that impart distinct chemical and biological properties. Unlike other compounds used primarily for synthesis or natural products with limited modifications, this synthetic compound offers versatility for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one largely depends on its application. In antimicrobial research, the compound may exert its effects by interacting with bacterial cell membranes or enzymes, disrupting their function. The nitrophenyl group can also participate in redox reactions, which may contribute to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The 1,3-oxazol-5-one scaffold is a privileged structure in medicinal chemistry. Key analogs include:

Substituted Oxazolones

4-[(E)-(4-Methoxyphenyl)Methylidene]-2-Methyl-1,3-Oxazol-5-One (12): Replacing the nitro group with methoxy reduces electron-withdrawing effects, lowering electrophilicity. This analog showed moderate immunomodulatory activity compared to 13, emphasizing the nitro group’s role in enhancing bioactivity . Physical Properties: Lower melting point (unreported for 13) and reduced stability due to weaker intermolecular interactions.

4-[(Thiophen-2-yl)Methylidene]-2-Methyl-1,3-Oxazol-5-One: Substitution with a thiophene ring introduces sulfur-based interactions. Crystal studies (monoclinic, P2₁/n) reveal C–H⋯O hydrogen bonds and π–π stacking (3.767–3.886 Å) .

Fused-Ring Derivatives
  • (RS)-2-Methyl-4-(4-Nitrophenyl)Pyrano[3,2-c]Chromen-5-One (4): Incorporates a pyranochromenone system instead of oxazolone. Synthesized via acenocoumarol and POCl₃ reaction . Activity: Unreported immunomodulation but likely distinct due to extended conjugation and fused-ring rigidity.
Nitro Group Significance
  • Electronic Effects : The 4-nitrophenyl group in 13 withdraws electrons via resonance, polarizing the oxazolone ring and enhancing electrophilicity. This facilitates nucleophilic interactions critical for biological activity .
  • Biological Impact: 13 demonstrated superior immunomodulation (phagocyte chemiluminescence, T-cell proliferation) vs. non-nitro analogs .
Methoxy and Phenyl Substitutents
  • Lower stereochemical purity (51–66%) in dihydropyridines vs. 13’s defined structure may reduce efficacy .

Data Tables

Table 2: Crystallographic Data for 13 and Thiophene Analog

Parameter 13 (Theoretical) Thiophene Analog
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/n
Unit Cell (Å) Not reported a=12.226, b=9.858
π–π Interactions (Å) N/A 3.767–3.886

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro enhances reactivity and bioactivity vs. methoxy or phenyl.
  • Stereochemical Purity : Higher purity in 13 vs. dihydropyridines correlates with efficacy .

Biological Activity

2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one, also known as 5(4H)-oxazolone, is a compound with significant potential in various biological applications. Its unique structure, featuring a nitrophenyl group and an oxazole ring, suggests diverse biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.

PropertyValue
Molecular Formula C₁₁H₈N₂O₄
Molecular Weight 232.19 g/mol
IUPAC Name (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
CAS Number 78312-00-2

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitrobenzaldehyde with 2-methyl-1,3-oxazol-5-one under basic conditions. Common bases used include sodium hydroxide or potassium carbonate. The reaction is heated to facilitate condensation, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the nitrophenyl group is believed to enhance this activity by interacting with microbial enzymes. Studies have shown that derivatives of oxazolone compounds can inhibit the growth of various bacterial strains .

Anticancer Activity

The compound has been studied for its potential anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. For example, one study reported that similar oxazolone derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The nitrophenyl group may bind to enzymes or receptors, leading to altered cellular processes. Additionally, the oxazole ring can participate in binding interactions that contribute to its biological effects .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various oxazolone derivatives on different cancer cell lines using MTT assays. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of standard chemotherapeutic agents like doxorubicin. This suggests a promising potential for these compounds in cancer therapy .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazolone derivatives against several bacterial strains. The results showed that these compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Erlenmeyer azlactone formation, involving condensation of acetyl glycine derivatives with substituted aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of acetic anhydride and a base like sodium acetate. Key optimization steps include:

  • Temperature control : Refluxing at ~110–120°C to ensure complete cyclization .
  • Solvent selection : Using anhydrous conditions to avoid hydrolysis of intermediates. Ethanol or chloroform is often used for recrystallization to improve yield and purity .
  • Catalyst tuning : Sodium acetate acts as a mild base to deprotonate intermediates, but alternative bases (e.g., triethylamine) may reduce side reactions.

Q. How is the purity and structural integrity of the synthesized compound validated?

  • X-ray crystallography : Single-crystal XRD confirms bond lengths, angles, and molecular packing (e.g., planar oxazole and nitrophenyl groups with dihedral angles <5°) .
  • Spectroscopy : 1^1H/13^{13}C NMR identifies characteristic peaks (e.g., oxazolone C=O at ~170 ppm, nitrophenyl protons at 7–8 ppm). IR confirms C=O (1750–1700 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) stretches .
  • Elemental analysis : Matches calculated C, H, N, and O percentages to validate stoichiometry .

Q. What crystallographic software tools are recommended for refining the crystal structure of this compound?

  • SHELX suite : SHELXL for refinement (handling anisotropic displacement parameters, hydrogen bonding) and SHELXS for structure solution .
  • PLATON/ORTEP-3 : For visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking) and generating publication-quality figures .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disordered atoms, twinning) be resolved during structure refinement?

  • Disordered atoms : Apply geometric restraints in SHELXL to model split positions, guided by Fourier difference maps .
  • Twinning : Use the TWIN/BASF command in SHELXL to refine twin fractions and validate with Rint_{int} values (<0.05 for high-quality data) .
  • Validation tools : Check ADPs (atomic displacement parameters) and Hirshfeld surfaces to identify outliers in electron density .

Q. What strategies are effective for analyzing weak intermolecular interactions (e.g., C–H⋯O, π–π stacking) in the crystal lattice?

  • Hydrogen bonding : Measure donor–acceptor distances (e.g., C–H⋯O: 2.2–2.5 Å) and angles (>150°) using Mercury or PLATON .
  • π–π interactions : Calculate centroid–centroid distances (3.7–4.0 Å) and slippage angles (<20°) for aromatic rings. Tools like CrystalExplorer quantify interaction energies .
  • Graph-set analysis : Classify interaction motifs (e.g., chains, rings) to correlate packing patterns with physicochemical properties .

Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity and spectroscopic properties?

  • Electron-withdrawing effect : The nitro group reduces electron density on the oxazolone ring, altering NMR chemical shifts (deshielding) and IR stretching frequencies .
  • Reactivity in nucleophilic additions : The α,β-unsaturated carbonyl system undergoes Michael additions, with kinetics studied via UV-Vis spectroscopy or DFT calculations (e.g., Fukui indices to predict reactive sites) .

Q. What experimental and computational approaches are used to resolve contradictions between spectroscopic and crystallographic data?

  • Dynamic effects in solution : Compare solid-state (XRD) and solution (NMR) conformations. Molecular dynamics (MD) simulations can model flexibility in solution .
  • DFT optimization : Geometry-optimize the structure using Gaussian or ORCA and compare bond lengths/angles with XRD data to identify steric or electronic distortions .
  • Raman spectroscopy : Validate crystallographic symmetry by correlating solid-state vibrational modes with calculated spectra .

Methodological Notes

  • Crystallography : For high-Z compounds (e.g., nitro derivatives), use Mo-Kα radiation (λ = 0.71073 Å) to minimize absorption errors. Multi-scan corrections (CrysAlis PRO) improve data quality .
  • Synthetic reproducibility : Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane) and optimize stoichiometry (1:1 aldehyde:acetyl glycine) to suppress byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

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